1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzyl and thiophene derivatives, followed by a series of coupling reactions to form the desired urea linkage. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)phenyl]methyl}urea
- 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)phenyl]methyl}urea
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-17-6-5-13(8-18(17)24-2)10-20-19(22)21-11-15-9-14(12-26-15)16-4-3-7-25-16/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXBQLDYGRTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CS2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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